molecular formula C17H17N3O B4038921 3-{3-[1-(2-methoxyethyl)-1H-pyrazol-3-yl]phenyl}pyridine

3-{3-[1-(2-methoxyethyl)-1H-pyrazol-3-yl]phenyl}pyridine

Cat. No.: B4038921
M. Wt: 279.34 g/mol
InChI Key: BERQFIQSPVQCEY-UHFFFAOYSA-N
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Description

The compound “3-{3-[1-(2-methoxyethyl)-1H-pyrazol-3-yl]phenyl}pyridine” is a complex organic molecule that contains a pyridine ring, a phenyl ring, and a pyrazole ring . The 2-methoxyethyl group is a common substituent in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and the position of the methoxyethyl group. Unfortunately, without specific data or a detailed description, it’s challenging to analyze the molecular structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its functional groups. For instance, the pyridine ring might undergo electrophilic substitution reactions, while the pyrazole ring might participate in nucleophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .

Scientific Research Applications

Crystal Structure Analysis

Research on related pyrazole and pyridine derivatives has shown interest in crystal structure analysis, which is crucial for understanding molecular interactions, packing, and potential applications in material science. For example, the study of the crystal structure of ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate revealed the dihedral angles and molecular interactions critical for crystal packing and stability (H. Surya Prakash Rao et al., 2020).

Optical Properties and Material Applications

Studies on pyrazolo and pyridine derivatives often explore their optical properties for potential applications in materials science, such as in the development of emitters for organic light-emitting diodes (OLEDs) and luminescent materials. One study synthesized a series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives with significant Stokes' shifts and tunable quantum yields, demonstrating their potential as low-cost luminescent materials (G. Volpi et al., 2017).

Antimicrobial Activity

Research on pyrazoline and pyridine derivatives has also indicated their potential antimicrobial properties. For instance, a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones were synthesized and shown to have good antimicrobial activity, highlighting the potential of these compounds in pharmaceutical applications (Satyender Kumar et al., 2012).

Electronic and Photophysical Applications

Another avenue of research involves the use of pyrazolo and pyridine derivatives in electronic and photophysical applications. For instance, bipolar host materials incorporating 3-(1H-Pyrazol-1-yl)pyridine were developed for high-efficiency phosphorescent OLEDs, showcasing the ability to tune optoelectronic parameters for improved device performance (Wei Li et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many compounds containing a pyrazole ring have biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, many organic compounds are flammable and may be harmful if ingested or inhaled .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For instance, if it shows promising biological activity, it could be further studied for potential medicinal uses .

Properties

IUPAC Name

3-[3-[1-(2-methoxyethyl)pyrazol-3-yl]phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-21-11-10-20-9-7-17(19-20)15-5-2-4-14(12-15)16-6-3-8-18-13-16/h2-9,12-13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERQFIQSPVQCEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC(=N1)C2=CC=CC(=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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